molecular formula C18H30O3 B1218702 13-oxooctadeca-9,11-dienoic acid

13-oxooctadeca-9,11-dienoic acid

Cat. No.: B1218702
M. Wt: 294.4 g/mol
InChI Key: JHXAZBBVQSRKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 13-oxooctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. One common method is the use of potassium permanganate (KMnO4) as an oxidizing agent under acidic conditions. The reaction proceeds through the formation of an intermediate diol, which is then further oxidized to form the keto group at the 13th carbon position .

Industrial Production Methods

Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts, such as manganese dioxide (MnO2), can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

13-oxooctadeca-9,11-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

13-oxooctadeca-9,11-dienoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 13-oxooctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation. By binding to these receptors, this compound can influence gene expression and cellular responses .

Comparison with Similar Compounds

Similar Compounds

    13-HODE (13-hydroxy-9Z,11E-octadecadienoic acid): A hydroxylated derivative of linoleic acid.

    9-ketoODE (9-oxo-10E,12Z-octadecadienoic acid): Another oxooctadecadienoic acid with the keto group at the 9th position.

    13-DODE (13-dihydroxy-9Z,11E-octadecadienoic acid): A dihydroxylated derivative of linoleic acid .

Uniqueness

13-oxooctadeca-9,11-dienoic acid is unique due to its specific keto group at the 13th position, which imparts distinct chemical and biological properties. This structural feature allows it to participate in unique reactions and interact with specific molecular targets, differentiating it from other similar compounds .

Properties

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

13-oxooctadeca-9,11-dienoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)

InChI Key

JHXAZBBVQSRKJR-UHFFFAOYSA-N

SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCC(=O)O

Synonyms

13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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